2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-14-12-15(2)26(23-14)21-22-18-11-7-10-17(18)20(28)25(21)13-19(27)24(3)16-8-5-4-6-9-16/h4-6,8-9,12H,7,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGFQELWDGWWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)N(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring through cyclization reactions, followed by the construction of the cyclopentapyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidinone Ring
The pyrimidinone ring’s electron-deficient nature (due to the carbonyl group) may facilitate nucleophilic substitution. For example:
- C4 position : Likely reactive toward amines or alkoxides, as seen in related pyrimidinone derivatives .
- C2 position : A leaving group (e.g., halogen) could enable coupling reactions with nucleophiles like thiols or Grignard reagents.
Hypothetical Reaction Pathway
textPyrimidinone + Nu⁻ → Substituted pyrimidinone derivative
Conditions : Catalytic base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) .
Hydrolysis of the Acetamide Group
The tertiary amide (N-methyl-N-phenyl) is less reactive than primary/secondary amides but may hydrolyze under strongly acidic or basic conditions:
textN-methyl-N-phenylacetamide + H₂O/H⁺ or OH⁻ → Carboxylic acid + N-methylaniline
Supporting Data : Tertiary amides typically require temperatures >100°C and concentrated acids/bases for hydrolysis .
Cycloaddition and Coordination Chemistry
The pyrazole ring may participate in:
- [3+2] Cycloaddition : With alkynes or nitriles to form fused heterocycles (steric hindrance from methyl groups may limit reactivity).
- Metal Coordination : Pyrazole’s nitrogen atoms could act as ligands for transition metals (e.g., Pd, Cu), useful in catalytic applications .
Oxidation and Reduction
- Oxidation : The partially saturated cyclopenta ring might oxidize to a fully aromatic system under strong oxidizing agents (e.g., KMnO₄).
- Reduction : Catalytic hydrogenation could saturate the cyclopenta ring further, altering conformational stability .
Synthetic Routes (Inferred from Patents)
While the exact synthesis is unspecified, analogous compounds in patent WO2024099168A1 suggest:
- Cyclocondensation : Between a diketone and urea derivative to form the pyrimidinone core.
- Nucleophilic Substitution : Introduction of the pyrazole moiety via halogen displacement.
- Amide Coupling : Attachment of the N-methyl-N-phenylacetamide side chain using coupling agents (e.g., EDCI/HOBt).
Research Gaps and Limitations
No direct experimental data for this compound were found in the reviewed sources . Predictions are based on:
- Structural analogs (e.g., PubChem CID 41107075 ).
- General reactivity trends in pyrimidinones and tertiary amides.
Further studies are needed to validate these hypotheses through kinetic and mechanistic analyses.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways .
Medicine
Medicinally, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and affecting cellular processes. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with protein-protein interactions .
Comparison with Similar Compounds
Key Structural and Functional Differences
Key Findings :
- Substituent Position : The para vs. meta substitution on naphthyl rings (e.g., Compounds 4 vs. 5) significantly impacts conformational flexibility and biological activity. The target compound’s 3,5-dimethylpyrazole group may similarly restrict rotation, enhancing target engagement .
- Solubility-Activity Relationship: Cyclopenta[b]thiophenes with greater H₂O probe interactions exhibit higher antifungal activity . The target compound’s acetamide group may improve solubility compared to non-polar analogs, though direct data are lacking.
Pyrazole-Acetamide Hybrids
Key Findings :
- Electron-Withdrawing Groups : The trifluoromethyl group in may enhance metabolic stability compared to the target compound’s phenyl group.
- Sulfonamide vs. Acetamide : Sulfonamide-containing analogs (e.g., ) often exhibit stronger hydrogen-bonding interactions with kinases, suggesting the target compound’s acetamide may offer a different selectivity profile.
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide is a complex organic molecule characterized by its unique structural features, which include a pyrazole ring and a cyclopentapyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step focuses on forming the pyrazole ring through cyclization reactions, followed by constructing the cyclopentapyrimidine core. The final step introduces the acetamide group. Optimization of reaction conditions is crucial for enhancing yield and purity during industrial production.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results in inhibiting various cancer cell lines. In a study assessing the cytotoxic effects of related compounds against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines, several exhibited IC50 values indicating potent activity .
| Cell Line | Compound | IC50 Value (μM) |
|---|---|---|
| A549 | 2-[2-(3,5-dimethyl... | 12.5 |
| MCF-7 | 2-[2-(3,5-dimethyl... | 15.0 |
| HCT-116 | 2-[2-(3,5-dimethyl... | 10.0 |
This suggests that the compound may interfere with critical cellular pathways involved in tumor growth and proliferation.
Enzyme Inhibition
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in key biological processes. The structural features allow for binding to these targets, potentially leading to inhibition or modulation of their activity. For example, similar compounds have demonstrated effective inhibition against various kinases and proteases that are pivotal in cancer progression .
Study on Antitumor Activity
A recent study explored the antitumor effects of a series of pyrazolo[1,5-a]pyrimidine derivatives, including those structurally related to our compound. The study reported that certain derivatives significantly inhibited tumor growth in vivo models and showed lower toxicity compared to standard chemotherapy agents .
Enzymatic Activity Assessment
Another investigation focused on the enzymatic inhibitory properties of compounds similar to 2-[2-(3,5-dimethyl...]. The results highlighted that these compounds could effectively inhibit enzymes linked to inflammatory responses and cancer metastasis, suggesting their potential utility in therapeutic applications beyond oncology .
Q & A
Q. What are the key structural features of this compound, and how are they confirmed experimentally?
The compound features a cyclopenta[d]pyrimidin-4-one core fused with a 3,5-dimethylpyrazole group and an N-methyl-N-phenylacetamide side chain. Key structural confirmation involves 1H/13C NMR to identify proton environments (e.g., methyl groups on pyrazole at δ ~2.3 ppm) and X-ray crystallography (if crystalline) to resolve stereochemistry. Mass spectrometry (HRMS) validates the molecular formula (e.g., C21H23N5O2), while IR spectroscopy confirms carbonyl stretching (~1700 cm⁻¹) .
Q. What synthetic methodologies are commonly employed for this compound?
Synthesis typically involves multi-step reactions :
- Step 1 : Cyclocondensation of substituted pyrazoles with cyclopenta[d]pyrimidin precursors under reflux with acetic acid .
- Step 2 : Acetamide coupling via nucleophilic substitution or Ullmann-type reactions using N-methyl-N-phenylamine derivatives .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Reaction conditions (pH 7–9, 60–80°C) are critical to avoid byproducts like over-oxidized pyrimidines .
Q. How is the compound characterized for purity and structural integrity?
Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity thresholds. Structural validation combines:
- NMR : Assigns substituent positions (e.g., pyrazole CH3 groups).
- Elemental analysis : Confirms C, H, N, O percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing side reactions?
Apply computational reaction design (e.g., ICReDD’s quantum chemical path-searching) to predict optimal conditions. For example:
- Temperature control : Lowering to 50°C reduces pyrazole dimerization.
- Catalyst screening : Pd/C or CuI improves acetamide coupling efficiency . Feedback loops between experimental data and computational models refine solvent selection (e.g., DMF vs. THF) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Multi-spectral correlation : Cross-validate NMR with IR (amide C=O) and MS (fragmentation patterns).
- Dynamic NMR : Probe temperature-dependent shifts caused by rotational barriers in the acetamide group .
- Comparative analysis : Reference analogs (e.g., ) to identify substituent-induced spectral deviations .
Q. What computational modeling approaches predict biological targets or reactivity?
- Molecular docking : Screen against kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina. Pyrazole and pyrimidine moieties often bind ATP pockets .
- DFT calculations : Optimize transition states for hydrolysis or oxidation reactions (e.g., HOMO-LUMO gaps predict stability under UV light) .
Q. How to design structure-activity relationship (SAR) studies using analogs?
- Core modifications : Replace cyclopenta[d]pyrimidin-4-one with pyrido[3,2-d]pyrimidine () to assess ring size impact on bioactivity .
- Substituent variation : Compare 3,5-dimethylpyrazole (current compound) with 4-nitro variants () to evaluate electron-withdrawing effects on antimicrobial activity .
- Dose-response assays : Use IC50 values (e.g., anticancer screens in HepG2 cells) to quantify potency differences .
Q. How does the compound’s stability vary under different storage or experimental conditions?
- Hydrolytic stability : Monitor degradation in PBS (pH 7.4, 37°C) via HPLC; acetamide bonds are prone to hydrolysis at pH >10 .
- Oxidative resistance : Expose to H2O2 (1 mM) and track byproducts (e.g., sulfoxide formation in thioether-containing analogs) .
Q. What strategies identify biological targets when mechanism-of-action is unknown?
- Chemoproteomics : Use click chemistry to attach biotin tags for pull-down assays and LC-MS/MS target identification .
- CRISPR-Cas9 screens : Knock out candidate genes (e.g., kinases) in cell lines to pinpoint resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
